molecular formula C10H13NO2 B7891286 (S)-8-Methoxychroman-4-amine

(S)-8-Methoxychroman-4-amine

Cat. No.: B7891286
M. Wt: 179.22 g/mol
InChI Key: YPYXECSRHOYDPH-QMMMGPOBSA-N
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Description

(S)-8-Methoxychroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Methoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-Methoxychroman.

    Amination: The chroman derivative is then subjected to amination using appropriate reagents to introduce the amine group at the 4-position.

    Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve:

    Catalytic Hydrogenation: Using chiral catalysts to achieve enantioselective hydrogenation.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-8-Methoxychroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

(S)-8-Methoxychroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-8-Methoxychroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

    8-Methoxychroman-4-amine: The racemic mixture of the compound.

    8-Hydroxychroman-4-amine: A hydroxyl derivative with different biological activities.

    8-Methoxychroman-4-carboxylic acid: A carboxylated derivative used in different applications.

Uniqueness: (S)-8-Methoxychroman-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its racemic or other substituted counterparts.

Properties

IUPAC Name

(4S)-8-methoxy-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYXECSRHOYDPH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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